molecular formula C11H9N5 B2998391 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1018458-44-0

3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2998391
CAS No.: 1018458-44-0
M. Wt: 211.228
InChI Key: GURVWVXUVNIUPA-UHFFFAOYSA-N
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Description

3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features both quinoline and triazole moieties. These structures are significant in medicinal chemistry due to their wide range of biological activities. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, while triazoles are recognized for their antifungal and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the condensation of quinoline derivatives with triazole precursors. One common method is the reaction of 2-chloroquinoline with 3-amino-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and triazole compounds .

Scientific Research Applications

3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer applications, it may induce apoptosis by interacting with specific cellular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine is unique due to its dual functionality, combining the properties of both quinoline and triazole moieties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry, offering a broader spectrum of biological activities compared to its individual components .

Properties

IUPAC Name

5-quinolin-2-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVWVXUVNIUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018458-44-0
Record name 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine
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